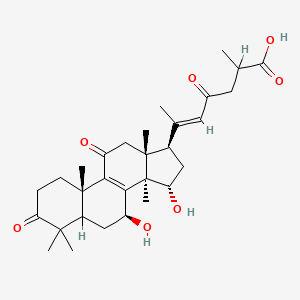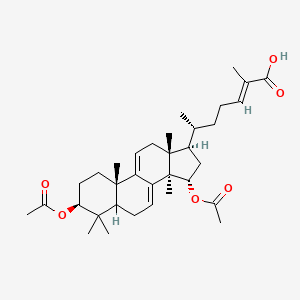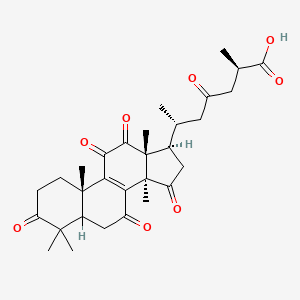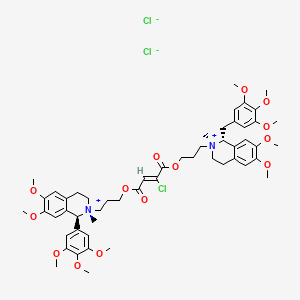
Lecozotan hydrochloride
Overview
Description
Lecozotan hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of cognitive dysfunctions such as Alzheimer’s disease. It is a selective antagonist of the 5-hydroxytryptamine receptor 1A, which plays a crucial role in the regulation of neurotransmitters like acetylcholine and glutamate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lecozotan hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes a piperazine ring and a benzodioxin moiety. The key steps include:
Formation of the Piperazine Ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Benzodioxin Moiety: This step involves the cyclization of catechol derivatives with epoxides.
Coupling Reactions: The final steps involve coupling the piperazine and benzodioxin intermediates with a pyridine derivative and a benzamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves crystallization and recrystallization steps to obtain the pure hydrochloride salt.
Quality Control: Ensures the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Lecozotan hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Include halogens, nitriles, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Used as a model compound in studies of receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor activity.
Industry: Utilized in the development of new therapeutic agents targeting the 5-hydroxytryptamine receptor 1A.
Mechanism of Action
Lecozotan hydrochloride exerts its effects by selectively antagonizing the 5-hydroxytryptamine receptor 1A. This receptor is involved in the regulation of neurotransmitter release in the brain. By blocking this receptor, this compound enhances the release of acetylcholine and glutamate, which are crucial for cognitive functions. The molecular targets include the 5-hydroxytryptamine receptor 1A, and the pathways involved are related to neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: Another selective antagonist of the 5-hydroxytryptamine receptor 1A.
NAD-299: Known for its similar receptor antagonism properties.
SRA-333: Shares a similar mechanism of action and therapeutic potential.
Uniqueness
Lecozotan hydrochloride is unique due to its specific chemical structure, which allows for selective antagonism of the 5-hydroxytryptamine receptor 1A. This selectivity enhances its potential as a therapeutic agent for cognitive disorders, making it a promising candidate for further research and development .
Properties
CAS No. |
433282-68-9 |
|---|---|
Molecular Formula |
C28H30ClN5O3 |
Molecular Weight |
520.0 g/mol |
IUPAC Name |
4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H29N5O3.ClH/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23;/h2-12,21H,13-18,20H2,1H3;1H/t21-;/m1./s1 |
InChI Key |
GXYZREDEYDFJPT-ZMBIFBSDSA-N |
SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |
Isomeric SMILES |
C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |
Canonical SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
433282-68-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRA-333; SRA333; SRA 333; Lecozotan HCl; Lecozotan hydrochloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)



![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)








